molecular formula C11H12O4 B14635190 6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-2-one CAS No. 56680-28-5

6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-2-one

Katalognummer: B14635190
CAS-Nummer: 56680-28-5
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: DMSHWWDRAYHEBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the reaction of 6,7-dimethoxy-2H-chromen-2-one with appropriate reagents under specific conditions. For example, the compound can be synthesized by the reduction of 6,7-dimethoxy-2H-chromen-2-one using sodium borohydride in methanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran: Similar in structure but with additional methyl groups.

    5,7-Dimethoxy-2H-1-benzopyran-2-one: Differing in the position of methoxy groups.

    7-Methoxy-2H-1-benzopyran-2-one: Contains a single methoxy group at the 7-position .

Uniqueness

6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific substitution pattern and the presence of both methoxy groups at the 6 and 7 positions. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

56680-28-5

Molekularformel

C11H12O4

Molekulargewicht

208.21 g/mol

IUPAC-Name

6,7-dimethoxy-3,4-dihydrochromen-2-one

InChI

InChI=1S/C11H12O4/c1-13-9-5-7-3-4-11(12)15-8(7)6-10(9)14-2/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

DMSHWWDRAYHEBS-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)CCC(=O)O2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.